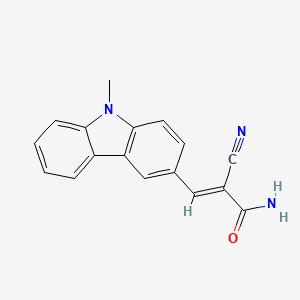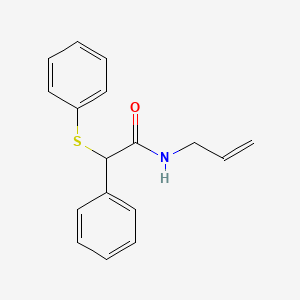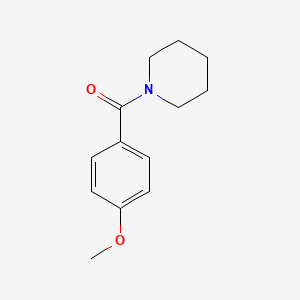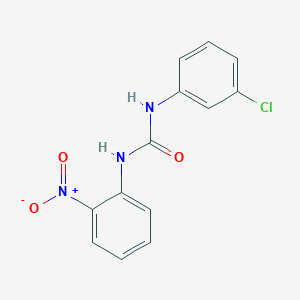
(2E)-2-cyano-3-(9-methyl-9H-carbazol-3-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-CYANO-3-(9-METHYL-9H-CARBAZOL-3-YL)-2-PROPENAMIDE is a compound that belongs to the class of carbazole derivatives Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-CYANO-3-(9-METHYL-9H-CARBAZOL-3-YL)-2-PROPENAMIDE typically involves the reaction of 9-methyl-9H-carbazole with a suitable cyano-containing reagent under specific conditions. One common method involves the use of a base-catalyzed reaction to form the propenamide linkage. The reaction conditions often include:
Reagents: 9-methyl-9H-carbazole, cyanoacetic acid or its derivatives, and a base such as sodium hydroxide or potassium carbonate.
Solvents: Common solvents include dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Temperature: The reaction is typically carried out at elevated temperatures, ranging from 60°C to 100°C.
Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions and desired yield.
Industrial Production Methods
Industrial production of (E)-2-CYANO-3-(9-METHYL-9H-CARBAZOL-3-YL)-2-PROPENAMIDE may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
(E)-2-CYANO-3-(9-METHYL-9H-CARBAZOL-3-YL)-2-PROPENAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The cyano and propenamide groups can participate in nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives.
Scientific Research Applications
(E)-2-CYANO-3-(9-METHYL-9H-CARBAZOL-3-YL)-2-PROPENAMIDE has several scientific research applications, including:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) due to its electroluminescent properties.
Pharmaceuticals: Carbazole derivatives, including this compound, are investigated for their potential therapeutic properties, such as anticancer and antimicrobial activities.
Materials Science: The compound is explored for its use in the fabrication of advanced materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of (E)-2-CYANO-3-(9-METHYL-9H-CARBAZOL-3-YL)-2-PROPENAMIDE involves its interaction with molecular targets and pathways. In the context of OLEDs, the compound exhibits electroluminescence due to the intramolecular charge transfer from the carbazole donor to the cyano acceptor . This charge transfer results in the emission of light when an electric field is applied.
Comparison with Similar Compounds
Similar Compounds
2-CYANO-3-(9H-CARBAZOL-3-YL)-2-PROPENAMIDE: Lacks the methyl group on the carbazole moiety.
2-CYANO-3-(9-ETHYL-9H-CARBAZOL-3-YL)-2-PROPENAMIDE: Contains an ethyl group instead of a methyl group.
2-CYANO-3-(9-PHENYL-9H-CARBAZOL-3-YL)-2-PROPENAMIDE: Features a phenyl group on the carbazole moiety.
Uniqueness
(E)-2-CYANO-3-(9-METHYL-9H-CARBAZOL-3-YL)-2-PROPENAMIDE is unique due to the presence of the methyl group on the carbazole moiety, which can influence its electronic properties and reactivity. This structural variation can lead to differences in its photophysical and electroluminescent properties compared to similar compounds .
Properties
Molecular Formula |
C17H13N3O |
|---|---|
Molecular Weight |
275.30 g/mol |
IUPAC Name |
(E)-2-cyano-3-(9-methylcarbazol-3-yl)prop-2-enamide |
InChI |
InChI=1S/C17H13N3O/c1-20-15-5-3-2-4-13(15)14-9-11(6-7-16(14)20)8-12(10-18)17(19)21/h2-9H,1H3,(H2,19,21)/b12-8+ |
InChI Key |
OZRWXGUYHXFVPI-XYOKQWHBSA-N |
Isomeric SMILES |
CN1C2=C(C=C(C=C2)/C=C(\C#N)/C(=O)N)C3=CC=CC=C31 |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C=C(C#N)C(=O)N)C3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-ethyl-3-[(3-methylbenzyl)sulfanyl]-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole](/img/structure/B10973124.png)
![1-methyl-N-[4-(5-methylthiophen-2-yl)-1,3-thiazol-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B10973129.png)

![[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl][5-(3-bromophenyl)-1H-pyrazol-3-yl]methanone](/img/structure/B10973145.png)
![[1-(2-{[3-Carbamoyl-5-methyl-4-(4-methylphenyl)thiophen-2-yl]amino}-2-oxoethyl)cyclopentyl]acetic acid](/img/structure/B10973158.png)
![2-[(3,4-dichlorophenoxy)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10973162.png)
![3-fluoro-N-[2-(4-fluorophenyl)ethyl]benzenesulfonamide](/img/structure/B10973178.png)

![N-[4-(dimethylamino)phenyl]tetrahydrofuran-2-carboxamide](/img/structure/B10973193.png)

![4-chloro-1-[(2,5-dichlorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B10973198.png)
![N-(7-tert-butyl-2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B10973205.png)
![2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B10973207.png)
![{4-[(Naphthalen-1-yloxy)methyl]phenyl}(pyrrolidin-1-yl)methanone](/img/structure/B10973213.png)
